1-[(Trifluoromethyl)sulfanyl]butan-2-ol
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Overview
Description
1-[(Trifluoromethyl)sulfanyl]butan-2-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a butan-2-ol structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts to facilitate the formation of the desired product . One common method involves the reaction of butan-2-ol with trifluoromethyl sulfide under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of 1-[(Trifluoromethyl)sulfanyl]butan-2-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment and techniques to handle the reactive intermediates and maintain the stability of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[(Trifluoromethyl)sulfanyl]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(Trifluoromethyl)sulfanyl]butan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-[(Trifluoromethyl)sulfanyl]butan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to form stable interactions with these targets, often leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and use in organic synthesis.
Trifluoroethanol: A solvent with unique properties due to the presence of the trifluoromethyl group.
Trifluoromethylbenzene: Used in the synthesis of various fluorinated compounds.
Uniqueness: 1-[(Trifluoromethyl)sulfanyl]butan-2-ol stands out due to its combination of the trifluoromethyl and sulfanyl groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile chemical intermediates .
Properties
CAS No. |
825628-49-7 |
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Molecular Formula |
C5H9F3OS |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
1-(trifluoromethylsulfanyl)butan-2-ol |
InChI |
InChI=1S/C5H9F3OS/c1-2-4(9)3-10-5(6,7)8/h4,9H,2-3H2,1H3 |
InChI Key |
UGRQLUKMYPICOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CSC(F)(F)F)O |
Origin of Product |
United States |
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